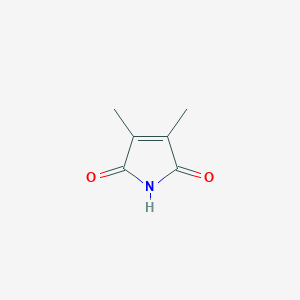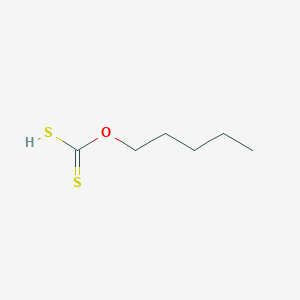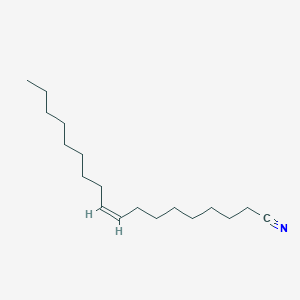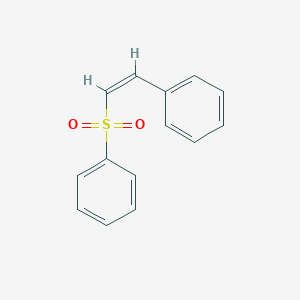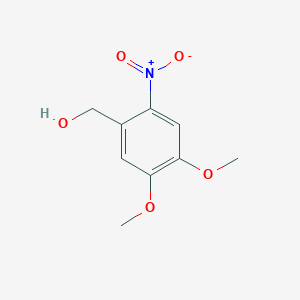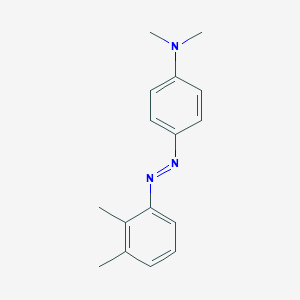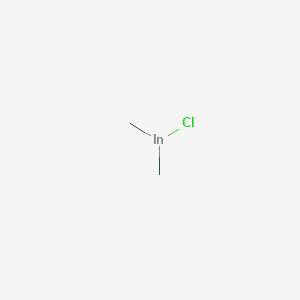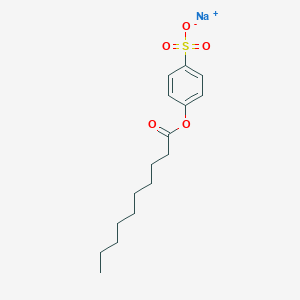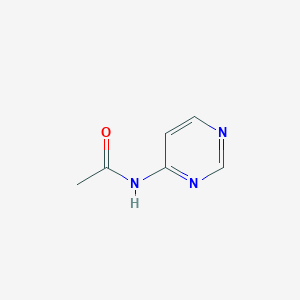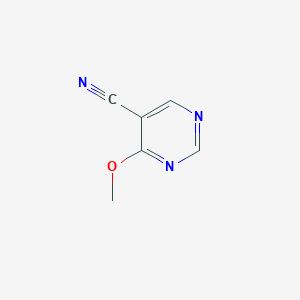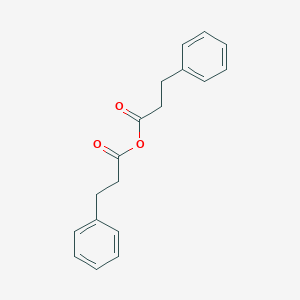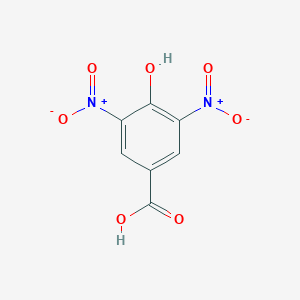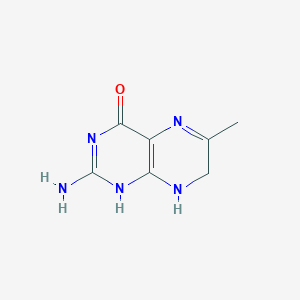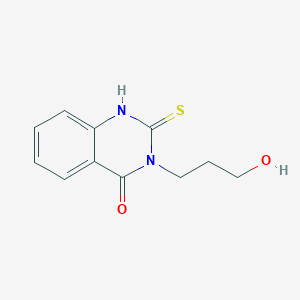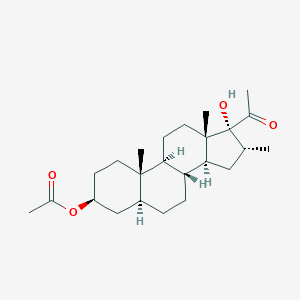
16-Mdpoa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Mdpoa, also known as 16-Methyl-2,3-secoestra-1,3,5(10)-triene-2,17-dione, is a synthetic compound that has been the subject of scientific research due to its various potential applications.
Wirkmechanismus
The mechanism of action of 16-Mdpoa is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. Specifically, it has been shown to interact with estrogen receptors, which are involved in various cellular processes, including cell growth and differentiation.
Biochemische Und Physiologische Effekte
Studies have shown that 16-Mdpoa has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to increase bone density in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 16-Mdpoa in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, its mechanism of action is relatively well understood, which makes it a useful tool for studying certain cellular processes. However, one limitation of using 16-Mdpoa is that it is not yet fully understood, which means that its effects on certain cellular processes may not be well characterized.
Zukünftige Richtungen
There are several future directions for research on 16-Mdpoa. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to characterize its effects on various cellular processes. Finally, there is a need for further studies to determine the safety and toxicity of 16-Mdpoa, particularly in humans.
Synthesemethoden
16-Mdpoa is synthesized through a multi-step process that involves the use of various reagents and solvents. The initial step involves the condensation of ethyl acetoacetate with 2-methoxyphenol in the presence of a base. This is followed by the addition of a Grignard reagent to the resulting product, which is then subjected to a series of reactions to yield 16-Mdpoa.
Wissenschaftliche Forschungsanwendungen
16-Mdpoa has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease. Additionally, 16-Mdpoa has been studied for its potential use as an insecticide and as a tool for studying the structure and function of certain proteins.
Eigenschaften
CAS-Nummer |
16980-67-9 |
|---|---|
Produktname |
16-Mdpoa |
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H38O4/c1-14-12-21-19-7-6-17-13-18(28-16(3)26)8-10-22(17,4)20(19)9-11-23(21,5)24(14,27)15(2)25/h14,17-21,27H,6-13H2,1-5H3/t14-,17+,18+,19-,20+,21+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
GULJKNFZYNULNM-NZINOJMGSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C |
SMILES |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |
Kanonische SMILES |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |
Synonyme |
16-MDPOA 16-methyl-3,17-dihydroxy-5 alpha-pregnane-20-one-3-acetate 16-methyl-3,17-dihydroxypregnane-20-one-3-acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



